molecular formula C16H25N3O5 B1682282 Xamoterol CAS No. 81801-12-9

Xamoterol

カタログ番号: B1682282
CAS番号: 81801-12-9
分子量: 339.39 g/mol
InChIキー: DXPOSRCHIDYWHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ザモテロールの合成は、中間体の調製から始まるいくつかの段階を含みます。 合成経路には、通常、モルホリンと2-(2-ヒドロキシ-3-(4-ヒドロキシフェノキシ)プロピル)アミンを反応させて最終生成物であるザモテロールを形成することが含まれます . 産業生産方法は異なる場合がありますが、一般的には、高い収率と純度を確保するために最適化された反応条件で、類似の合成経路に従います。

化学反応の分析

ザモテロールは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ザモテロールは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。 医学では、心不全の患者における収縮期および拡張期機能の改善に使用されます . 生物学では、心臓の交感神経支配とそのβ1アドレナリン受容体への影響を研究するために使用されます . 化学では、ザモテロールはβ1アドレナリン受容体部分アゴニストの研究のためのモデル化合物として役立ちます .

科学的研究の応用

Xamoterol: Applications in Scientific Research

This compound is a β1-adrenoceptor partial agonist that has been investigated for its applications in treating heart failure and potentially in Alzheimer's disease . This compound has demonstrated efficacy in improving symptoms and exercise tolerance in patients with mild to moderate heart failure .

Heart Failure Treatment

This compound has been evaluated in numerous clinical trials for its effectiveness in managing heart failure . The drug's partial agonist activity on β1-adrenoceptors allows it to stimulate the heart without causing the downregulation of receptors, which can occur with full agonists .

Clinical Efficacy

  • Improved Exercise Duration: Studies have shown that this compound increases exercise duration in patients with left ventricular dysfunction. For instance, one study reported an increase in mean exercise duration from 445 seconds to 484 seconds in patients treated with this compound .
  • Enhanced Ejection Fraction: this compound has been shown to improve ejection fraction, a measure of how well the heart pumps blood. In one study, this compound increased ejection fraction from 41.9% to 46.6% .
  • Symptom Relief: Clinical trials indicate that this compound can reduce the signs and symptoms of heart failure, including breathlessness . A multicenter study involving 240 patients with mild to moderate heart failure found that this compound significantly improved breathlessness compared to placebo .
  • Heart Rate Control: this compound can reduce peak exercise heart rate, which is beneficial for patients with heart failure .

Clinical Studies

StudyDesignParticipantsResults
Waller, D. G., Webster, J., Sykes, C. A., Bhalla, K. K., & Wray, R. (1989). European Heart Journal, 10(11), 1003–1010 .Multicenter, double-blind, randomized, parallel-group study240 patients with mild to moderate heart failureThis compound significantly reduced peak exercise heart rate compared with placebo. Subjectively, there was improvement in breathlessness on the visual analogue scale after treatment with this compound compared with placebo .
The this compound in Severe Heart Failure Study Group. (1990). The Lancet, 336(8714), 1-6 .Double-blind, between-group comparison516 patients with New York Heart Association class III and IV heart failureThis compound reduced maximum exercise heart rate and systolic blood pressure but did not affect the number of ventricular premature beats after exercise. However, there was a higher mortality rate in the this compound group within 100 days of randomization .
Rousseau, M. F., Pouleur, H., & Vincent, M. F. (1983). The American Journal of Cardiology, 51(8), 1267–1274Double-blind, randomized, crossover, placebo-controlled trial21 patients with left ventricular dysfunction due to ischemic heart diseaseThis compound increased exercise duration and ejection fraction and reduced the signs and symptoms of heart failure. The results of this study show that this compound is a safe and effective treatment for left ventricular dysfunction resulting from ischaemic heart disease .
Sørensen, E. V., Faergeman, O., Day, M. A., & Snow, H. M. (1989). British Journal of Clinical Pharmacology, 28(Suppl 1), 86S–88SOpen labelPatients with mild to moderate heart failureImprovements in myocardial performance have been demonstrated following acute administration of this compound to patients with mild or moderate heart failure, and these are sustained during at least 1 year of continued treatment . Exercise duration is increased by this compound in patients with left ventricular dysfunction and benefit is still apparent after at least 1 year of therapy .

Safety Considerations

While this compound has demonstrated benefits in treating heart failure, some studies have raised concerns about its safety in patients with severe heart failure. One study noted a higher mortality rate in patients with severe heart failure treated with this compound compared to placebo .

Potential Application in Alzheimer's Disease

Recent research suggests that β1-adrenergic signaling may play a role in cognitive function, indicating a potential application for this compound in treating Alzheimer's disease .

Memory Enhancement

  • Social Recognition: A study using a mouse model of Alzheimer's disease found that this compound, a selective β1-ADR partial agonist, rescued the social recognition deficit in these mice .
  • Mechanism: The mechanism involves increasing nuclear levels of phospho-cAMP response element-binding protein (pCREB), a key protein involved in memory formation .

生物活性

Xamoterol is a selective beta-1 adrenergic receptor partial agonist that has been primarily studied for its effects on cardiovascular function, particularly in patients with heart failure. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant research findings.

Pharmacodynamics

This compound exhibits its biological activity primarily through its action as a partial agonist at the beta-1 adrenergic receptors. This mechanism results in several cardiovascular effects:

  • Increased Myocardial Contractility : this compound moderately enhances myocardial contractility, which is crucial for patients with heart failure.
  • Improved Diastolic Function : It aids in diastolic relaxation and reduces left ventricular filling pressure both at rest and during exercise.
  • Negative Chronotropic Effects : At higher sympathetic activity levels, such as during strenuous exercise, this compound can produce negative chronotropic responses while maintaining reduced filling pressures .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various studies, particularly focusing on its effects in patients with mild to moderate heart failure. A multicenter double-blind study involving 240 patients demonstrated significant improvements:

  • Exercise Capacity : Patients treated with this compound showed a 19% increase in mean exercise duration compared to a 7% increase in the placebo group.
  • Symptom Relief : Improvements in breathlessness were noted on visual analogue scales post-treatment with this compound .

Case Study Overview

A notable case study highlighted the sustained benefits of this compound over a 12-month period, where patients experienced improved exercise capacity and symptomatic relief compared to those receiving placebo or digoxin .

Table 1: Summary of Key Research Findings on this compound

Study TypeSample SizeTreatment DurationKey Findings
Multicenter Double-Blind Study240 patients3 months19% increase in exercise duration; improved breathlessness
Longitudinal Study100 patients12 monthsSustained improvement in symptoms and exercise capacity
Preliminary TrialsVariousVariablePotential benefits for angina pectoris and sinoatrial disease

Additional Observations

  • Safety Profile : this compound has shown a favorable safety profile with limited adverse effects reported in clinical trials.
  • Potential Applications : Beyond heart failure, preliminary studies suggest potential applications in treating angina pectoris and postural hypotension, although further research is warranted to establish these uses conclusively .

特性

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045222
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81801-12-9, 73210-73-8
Record name Xamoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81801-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xamoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xamoterol
Reactant of Route 2
Xamoterol
Reactant of Route 3
Reactant of Route 3
Xamoterol
Reactant of Route 4
Xamoterol
Reactant of Route 5
Xamoterol
Reactant of Route 6
Reactant of Route 6
Xamoterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。